2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate
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Overview
Description
2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate is a complex organic compound with significant applications in various fields. This compound is characterized by its diazonium group, which makes it highly reactive and useful in synthetic chemistry.
Preparation Methods
The synthesis of 2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate typically involves multiple steps. The starting materials often include 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzene, which undergoes diazotization. The reaction conditions usually require an acidic environment, often provided by sulfuric acid, to stabilize the diazonium ion. Industrial production methods may involve large-scale batch reactors where precise control of temperature and pH is maintained to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides, under appropriate conditions.
Coupling Reactions: It can react with phenols or amines to form azo compounds, which are useful in dye manufacturing.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. Major products formed from these reactions include azo dyes and substituted aromatic compounds.
Scientific Research Applications
2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the labeling of biomolecules due to its reactive diazonium group.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its diazonium group. This group is highly reactive and can form covalent bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific application but often include interactions with aromatic compounds and biological macromolecules.
Comparison with Similar Compounds
Compared to other diazonium compounds, 2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate is unique due to its specific substituents, which confer distinct reactivity and stability. Similar compounds include:
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium tetrafluoroborate
- 2,4-Dichlorobenzenediazonium chloride These compounds share the diazonium functional group but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
84522-12-3 |
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Molecular Formula |
C14H13Cl2N3O5S |
Molecular Weight |
406.2 g/mol |
IUPAC Name |
2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C14H12Cl2N3O.H2O4S/c1-19(2)13-7-11(16)12(18-17)8-14(13)20-10-5-3-9(15)4-6-10;1-5(2,3)4/h3-8H,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
GWGNUZPWCSZTGR-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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